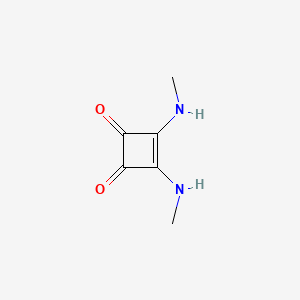

3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione

Description

Properties

IUPAC Name |

3,4-bis(methylamino)cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-7-3-4(8-2)6(10)5(3)9/h7-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGOBMREAIKYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)C1=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381785 | |

| Record name | 3,4-di(methylamino)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52094-05-0 | |

| Record name | 3,4-di(methylamino)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(methylamino)cyclobut-3-ene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of diethyl squarate with methylamine. The reaction proceeds under controlled conditions, often requiring a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of various substituted cyclobutene derivatives.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to oxides or diketones | Potassium permanganate, hydrogen peroxide |

| Reduction | Converts carbonyl groups to hydroxyl groups | Sodium borohydride, lithium aluminum hydride |

| Substitution | Allows for the introduction of other functional groups | Halogens, alkylating agents |

Biology

- Biological Activity: Research has indicated potential biological activities for this compound. It interacts with biomolecules through hydrogen bonding and π-π stacking interactions, which may influence various physiological processes. Studies are ongoing to explore its effects on biological pathways.

Medicine

- Therapeutic Properties: Preliminary investigations suggest that 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione may possess anti-inflammatory and anticancer properties. Its mechanism of action is thought to involve modulation of specific molecular targets within cells.

Industry

- Advanced Materials Development: In industrial applications, this compound is utilized in creating advanced materials and specialty chemicals. Its unique reactivity makes it valuable for developing new materials with specific properties tailored for various applications.

Case Studies

-

Organic Synthesis Case Study:

A study demonstrated the use of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione as a precursor in synthesizing novel cyclic compounds. The research highlighted its effectiveness in facilitating complex reactions that resulted in high yields of desired products. -

Biological Activity Investigation:

A recent publication explored the interaction of this compound with specific enzymes involved in inflammatory pathways. The findings suggested that it could inhibit certain enzymes, leading to reduced inflammation markers in vitro. -

Therapeutic Potential Assessment:

A clinical trial investigated the anticancer properties of derivatives based on this compound. Results indicated a significant reduction in tumor growth rates in animal models treated with synthesized derivatives.

Mechanism of Action

The mechanism of action of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with target molecules, influencing their structure and function. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione with structurally related cyclobutenedione derivatives, emphasizing substituent effects on molecular properties, synthesis, and biological activity.

Table 1: Key Properties of Cyclobutenedione Derivatives

Key Comparisons:

Substituent Effects on Synthesis Yield Alkylamino substituents (e.g., butylamino in ): Higher yields (86.4%) suggest that primary amines with linear alkyl chains facilitate efficient reactions. Aromatic substituents (e.g., indolyl in ): Lower yields (0.67–70%) indicate steric hindrance or electronic challenges during synthesis. Sulfonamide derivatives (e.g., compounds in ): Moderate yields (70–83%) reflect balanced reactivity of sulfonamide-ethylamino groups.

Physical Properties Melting Points: Compounds with rigid or polar substituents (e.g., sulfonamides , benzylamino ) exhibit high melting points (>250°C), likely due to strong intermolecular interactions. Solubility: Smaller substituents (e.g., methylamino) may enhance water solubility compared to bulky groups (cyclohexylamino ).

Biological Activity Anti-leishmanial activity: Butylamino derivatives (e.g., ) show promise, possibly due to lipophilic interactions with parasitic membranes. Antiplasmodial activity: Indolyl-substituted compounds (e.g., ) target Plasmodium species, leveraging aromatic stacking with biomolecules.

Supramolecular Interactions Methylamino groups may participate in hydrogen bonding, akin to zwitterionic squaramides in . In contrast, benzylamino or indolyl substituents enable π-π stacking or anion-π interactions.

Biological Activity

3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione is an organic compound characterized by its unique cyclobutene structure with dual methylamino substitutions. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C6H8N2O2

- IUPAC Name : 3,4-bis(methylamino)cyclobut-3-ene-1,2-dione

- CAS Number : 52094-05-0

The compound features a cyclobutene ring with two carbonyl groups at the 1 and 2 positions and methylamino groups at the 3 and 4 positions. This structure contributes to its distinct chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of diethyl squarate with methylamine under controlled conditions. The process can be summarized as follows:

- Reagents : Diethyl squarate, methylamine.

- Solvent : Ethanol or other suitable solvents.

- Catalysts : May include acids or bases to facilitate the reaction.

- Conditions : Room temperature or slightly elevated temperatures.

This method allows for the efficient production of the compound with high purity and yield through techniques such as crystallization or chromatography .

The biological activity of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione is largely attributed to its ability to interact with various biomolecules. The compound can form hydrogen bonds and π–π stacking interactions, which may modulate biological pathways and influence physiological effects .

Cytotoxicity Studies

In vitro studies have shown that certain derivatives of cyclobutenediones possess cytotoxic effects against cancer cell lines. For instance:

These results indicate that modifications to the cyclobutenedione structure can enhance selectivity towards malignant cells while minimizing toxicity to healthy cells.

Case Studies

A notable study investigated the synthesis and bioactivity profiling of a library of cyclobutenediones, including derivatives similar to 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione. The study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new therapeutic agents based on this scaffold .

Q & A

Q. What are the recommended synthetic routes for 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione, and how are reaction conditions optimized?

Answer: The compound can be synthesized via nucleophilic substitution on a cyclobutene-dione precursor. For example, substituting methoxy groups (e.g., in 3,4-dimethoxycyclobutene-dione) with methylamine under mild conditions (room temperature, polar aprotic solvents like DMF or THF) is a common approach . Optimization involves controlling stoichiometry (excess methylamine) and reaction time to prevent over-substitution. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Comparative TLC and NMR monitoring are critical for intermediate validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR are essential for confirming substitution patterns. The methylamino protons appear as broad singlets (δ ~2.8–3.2 ppm), while carbonyl carbons resonate near δ 170–180 ppm .

- IR Spectroscopy: Strong carbonyl stretches (~1750 cm) and N-H bending (~1600 cm) confirm the dione and amine functionalities.

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF provides molecular ion verification (expected [M+H] ~169.1 g/mol for CHNO) .

Advanced Research Questions

Q. How do steric and electronic effects of methylamino substituents influence cycloaddition reactivity?

Answer: Methylamino groups introduce both steric hindrance and electron-donating effects. Steric bulk may reduce reaction rates in Diels-Alder cycloadditions, while the electron-donating nature enhances the electrophilicity of the dione moiety. Computational studies (DFT) can model frontier molecular orbitals to predict regioselectivity. Experimental validation involves comparing reaction kinetics with analogs (e.g., methoxy or ethylamino derivatives) under controlled conditions (e.g., in situ IR for real-time monitoring) .

Q. What challenges arise in crystallographic refinement of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione, and how can they be resolved?

Answer: Challenges include:

- Disorder in Methylamino Groups: Flexible substituents may adopt multiple conformations, complicating electron density maps. Partial occupancy modeling in SHELXL is recommended .

- Hydrogen Bonding Networks: Methylamino N-H groups often form intermolecular H-bonds with carbonyl oxygens. High-resolution data (≤1.0 Å) and restraints on thermal parameters improve refinement accuracy .

- Twinned Crystals: If twinning is detected (e.g., via R > 5%), the TWIN/BASF command in SHELXL should be applied .

Q. How can conflicting reactivity data in literature be resolved for this compound?

Answer: Contradictions (e.g., divergent yields in substitution reactions) often stem from:

- Solvent Polarity Effects: Low-polarity solvents (toluene) may favor mono-substitution, while polar solvents (DMF) drive bis-substitution. Systematic solvent screens with kinetic profiling are advised .

- Catalytic vs. Stoichiometric Conditions: Trace acids (e.g., HCl) can catalyze side reactions. Replicate experiments under strictly anhydrous/acid-free conditions to isolate variables .

- Characterization Artifacts: Impurities (e.g., unreacted precursor) may skew data. Cross-validate results using orthogonal techniques (e.g., HPLC purity assays alongside NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.